1-Benzothiazol-2-yl-ethylamine is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. Research has shown that certain 2-(4-aminophenyl)benzothiazoles exhibit potent and selective antitumor activity against various human cancer cell lines, including breast, ovarian, colon, and renal cell lines12456. The mechanism of action of these compounds is believed to be novel and may involve metabolic transformations that are crucial for their antitumor effects126.
The primary application of 1-Benzothiazol-2-yl-ethylamine derivatives is in the field of cancer therapy. These compounds have been shown to inhibit the growth of human-derived breast, colon, ovarian, and renal tumor cell lines in the nanomolar range456. The antitumor effects are characterized by a biphasic dose-response relationship and are selective towards certain cell lines45. In vivo studies have also demonstrated the potential of these compounds, with certain derivatives showing potent growth inhibition against mammary carcinoma models in mice5. The unique profiles of growth inhibition suggest a mode of action distinct from known clinically active chemotherapeutic agents4.
A novel benzothiazole derivative, YLT322, has been found to induce apoptosis in human cancer cells through the mitochondrial apoptosis pathway8. The compound activates caspases-3 and -9, increases the expression of pro-apoptotic Bax, decreases the expression of anti-apoptotic Bcl-2, and induces the release of cytochrome c8. This leads to apoptosis and has been shown to suppress the growth of established tumors in xenograft models in mice, indicating its potential as a cancer therapeutic agent8.
To address the challenges of poor physicochemical and pharmaceutical properties, such as bioavailability issues, prodrugs of benzothiazole derivatives have been synthesized6. These prodrugs aim to improve the delivery and efficacy of the active compounds and have entered clinical trials, highlighting the ongoing development and application of benzothiazole derivatives in cancer therapy6.
Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. 1-Benzothiazol-2-yl-ethylamine specifically belongs to the class of substituted benzothiazoles, which are often synthesized for their pharmacological potential. The compound can be sourced from various synthetic pathways that involve the reaction of 2-aminobenzothiazole derivatives with ethylamine or related reagents.
The synthesis of 1-benzothiazol-2-yl-ethylamine can be achieved through several methods:
The molecular structure of 1-benzothiazol-2-yl-ethylamine can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
1-Benzothiazol-2-yl-ethylamine is involved in various chemical reactions:
The efficiency and yield of these reactions depend heavily on reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 1-benzothiazol-2-yl-ethylamine is primarily attributed to its interactions with biological targets:
Research indicates that modifications on the benzothiazole ring can significantly enhance biological activity, suggesting structure-activity relationships that are crucial for drug design.
1-Benzothiazol-2-yl-ethylamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceutical formulations.
The applications of 1-benzothiazol-2-yl-ethylamine are diverse:
1-Benzothiazol-2-yl-ethylamine (systematic IUPAC name: 1-(1,3-benzothiazol-2-yl)ethanamine) is a bioactive small molecule characterized by the fusion of a benzothiazole heterocycle with an ethylamine substituent. Represented by the molecular formula C₉H₁₀N₂S and a molecular weight of 178.26 g/mol, this compound belongs to the broader class of 2-aminobenzothiazole derivatives, which occupy a privileged position in modern medicinal chemistry due to their diverse pharmacological profiles [4] . The benzothiazole core provides inherent planarity and electronic properties conducive to intermolecular interactions with biological targets, while the ethylamine side chain offers a handle for structural diversification and modulation of physicochemical properties. Its significance extends beyond being a synthetic intermediate; it embodies a versatile pharmacophore investigated for applications spanning oncology, infectious disease control, and materials science [5] [8]. The compound is commercially available under CAS Registry Number 177407-14-6 and is typically supplied as a research chemical with strict non-therapeutic use designations [4] [7].
Benzothiazole derivatives constitute a structurally diverse and pharmacologically significant class of heterocyclic compounds. Their importance stems from the benzothiazole scaffold's remarkable capacity to confer potent and selective biological activities through strategic substitutions and derivatizations. This scaffold is defined by a benzene ring fused to a 4,5-positioned thiazole ring, creating a planar, electron-rich system capable of diverse non-covalent interactions with biological macromolecules . The intrinsic physicochemical properties of the benzothiazole ring—including its moderate lipophilicity, hydrogen-bonding potential via the endocyclic nitrogen atoms, and π-system—facilitate favorable absorption, distribution, metabolism, and excretion (ADME) profiles and target engagement in drug design [5] .
Extensive research has validated benzothiazoles as privileged structures in drug discovery, exhibiting a wide spectrum of bioactivities:
Table 1: Representative Biologically Active Benzothiazole Derivatives and Their Activities
Derivative Class/Example | Reported Biological Activity | Key Findings/Mechanism Insights |
---|---|---|
2-(4-Aminophenyl)benzothiazoles | Potent & selective antitumor | Nanomolar GI₅₀ in breast, ovarian, colon, renal lines; Novel mechanism, prodrug development (e.g., Phortress) |
YLT322 | Antitumor (Apoptosis inducer) | Mitochondrial pathway: ↑caspase-3/-9, ↑Bax, ↓Bcl-2, cytochrome c release; Suppresses xenografts |
Oxazolidinone-Benzothiazoles (e.g., 13a, 13b) | Antibacterial (vs. MRSA, VRE) | MIC 0.125–0.25 μg/mL; Superior to linezolid; –COOMe at C5 of benzothiazole enhances activity |
1-Phenyl-N-(benzothiazol-2-yl)methanimine (4f) | Antiviral (MERS-CoV entry inhibitor) | IC₅₀ = 0.09 μM; Targets spike protein-mediated viral entry; Schiff base critical for activity |
Frentizole | Anti-inflammatory, Immunosuppressive | FDA-approved for rheumatoid arthritis & SLE; Ureido-linked benzothiazole |
1-Benzothiazol-2-yl-ethylamine possesses a well-defined molecular architecture central to its chemical behavior and biological interactions. Its core consists of a benzothiazole system—a bicyclic structure featuring a benzene ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur atoms). The ethylamine moiety (-CH(CH₃)NH₂) is attached directly to the C2 position of the thiazole ring, a site known to profoundly influence the electronic properties and reactivity of the benzothiazole system [3] [4] [7].
Molecular Characteristics:
Structural Features and Properties:
Spectral Identification:Characterization relies heavily on spectroscopic techniques:
Synthesis:Common synthetic routes to 1-Benzothiazol-2-yl-ethylamine include:1. Condensation of 2-Aminobenzothiazole with Acetaldehyde followed by Reduction:- 2-Aminobenzothiazole reacts with acetaldehyde under acid catalysis to form an imine (Schiff base).- Subsequent reduction (e.g., using NaBH₄) yields the ethylamine derivative.- Conditions: Reflux in ethanol/methanol; moderate yields [4].2. Direct Amination of 2-Chlorobenzothiazole:- 2-Chlorobenzothiazole undergoes nucleophilic substitution with ethylamine under heating.- Conditions: Solvent (DMF, acetonitrile), elevated temperature (60–80°C); requires purification [4].3. Transition Metal-Catalyzed Coupling:- Palladium or ruthenium catalysts enable efficient coupling between 2-halobenzothiazoles and protected ethylamine equivalents (e.g., N-Boc-ethylamine), followed by deprotection.- Advantages: Higher yields, shorter reaction times compared to classical methods [4].4. Ultrasonic-Assisted Synthesis:- Utilizes ultrasound irradiation to accelerate the reaction between 2-mercaptobenzothiazole or 2-aminobenzothiazole derivatives and bromoethylamine precursors.- Advantages: Rapid, solvent-free, high purity, catalyst-free [4].
Table 2: Key Synthetic Methods for 1-Benzothiazol-2-yl-ethylamine
Method | Key Starting Materials | Typical Conditions | Advantages/Disadvantages |
---|---|---|---|
Condensation-Reduction | 2-Aminobenzothiazole, Acetaldehyde | Reflux in EtOH/MeOH, then NaBH₄ | Straightforward; Moderate yields; Multiple steps |
Direct Nucleophilic Substitution | 2-Chlorobenzothiazole, Ethylamine | DMF/MeCN, 60–80°C | Direct; Requires activated halide; Potential side reactions |
Transition Metal-Catalyzed | 2-Halobenzothiazole, Protected amine | Pd/Ru catalyst, ligand, base, solvent, 70–100°C | High yields, Efficient; Costly catalysts, Requires protection/deprotection |
Ultrasonic-Assisted | 2-Mercapto/aminobenzothiazole, Bromoethylamine | Ultrasonic irradiation, solvent-free, RT-60°C | Fast, Green, High purity; Specialized equipment needed |
The journey of benzothiazoles from synthetic curiosities to pharmacologically indispensable scaffolds spans over a century, with 1-Benzothiazol-2-yl-ethylamine derivatives emerging as significant players in recent decades. The foundational chemistry of benzothiazoles was established in the late 19th century, but their therapeutic potential began to be systematically explored around the mid-20th century [8] .
Early Foundations (Pre-1960s):Initial research focused on the synthesis and basic chemistry of the benzothiazole ring system. Applications were primarily industrial (dyes, vulcanization accelerators in rubber). The first significant medicinal application emerged with the discovery of the antimicrobial properties of simple benzothiazole derivatives. The synthesis of ureabenzothiazoles (UBTs) by Kauffmann in 1935 marked an early milestone, revealing local anesthetic, hypoglycemic, and antibacterial activities within this subclass [8].
Rise of Medicinal Benzothiazoles (1960s-1990s):This period witnessed the identification of benzothiazole as a core pharmacophore with diverse biological activities:
Modern Era and Refinement (2000s-Present):The 21st century has seen an explosion in benzothiazole medicinal chemistry, driven by advanced synthetic methodologies, deeper mechanistic understanding, and targeted drug design:
Table 3: Key Milestones in Benzothiazole-Based Drug Discovery
Time Period | Key Milestone/Compound | Significance |
---|---|---|
1935 | Synthesis of Ureabenzothiazoles (Kauffmann) | First report of UBTs with local anesthetic, hypoglycemic, antibacterial activities |
1950s/1995 | Riluzole (6-Trifluoromethoxy-2-aminobenzothiazole) | First clinically successful 2-aminobenzothiazole (Approved for ALS); Validated CNS activity |
1970s | Frentizole (6-Methoxy-phenylureabenzothiazole) | FDA-approved for rheumatoid arthritis & SLE; Clinical validation for UBT immunomodulators |
Late 1980s-1990s | 2-(4-Aminophenyl)benzothiazoles (e.g., DF 203) | Discovery of potent & selective antitumor benzothiazoles; Novel mechanism; Foundation for Phortress |
2000s | Phortress (Prodrug of 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole) | Advanced amino acid prodrug; Entered clinical trials; Addressed solubility/bioavailability limitations |
2000s-2010s | Benzothiazole Oxazolidinones (e.g., 13a, 13b) | Potent next-gen antibiotics effective vs. MRSA/VRE (MIC 0.125–0.25 μg/mL) |
2020 | Schiff Base MERS-CoV Inhibitors (e.g., 4f) | Potent MERS-CoV entry inhibition (IC₅₀ = 0.09 μM); Highlighted antiviral potential of benzothiazole imines |
Ongoing | YLT322 & related apoptotic inducers | Novel benzothiazole derivatives inducing mitochondrial apoptosis; Efficacy in xenograft models |
The trajectory of benzothiazole drug discovery, culminating in sophisticated molecules derived from or related to 1-Benzothiazol-2-yl-ethylamine, underscores the scaffold's enduring relevance. Its evolution from simple heterocyclic compounds to targeted therapeutics exemplifies rational drug design overcoming physicochemical challenges to harness unique mechanisms of action for diverse diseases [4] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7